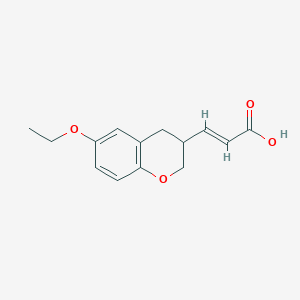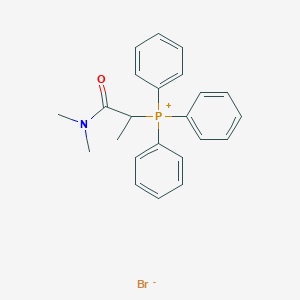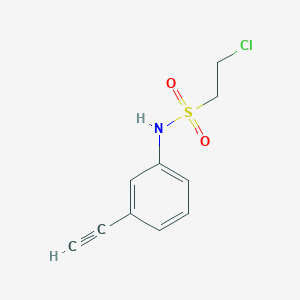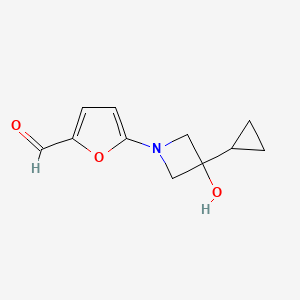![molecular formula C15H11F3N2 B13151502 2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13151502.png)
2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a trifluoromethyl group and a m-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). This reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yields and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole core.
Substitution: The trifluoromethyl and m-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups onto the benzimidazole core.
Aplicaciones Científicas De Investigación
2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form complexes that exhibit unique chemical and biological properties . Additionally, its trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-2-(m-tolyl)-4-(trifluoromethyl)-1H-imidazole
- 2-(m-Tolyl)-4-(trifluoromethyl)-1H-imidazole
- Phenanthroimidazole derivatives
Uniqueness
2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the benzimidazole core. The presence of both the trifluoromethyl and m-tolyl groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H11F3N2 |
|---|---|
Peso molecular |
276.26 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H11F3N2/c1-9-3-2-4-10(7-9)14-19-12-6-5-11(15(16,17)18)8-13(12)20-14/h2-8H,1H3,(H,19,20) |
Clave InChI |
GMTAITROIZQHSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)











